2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester

Beschreibung

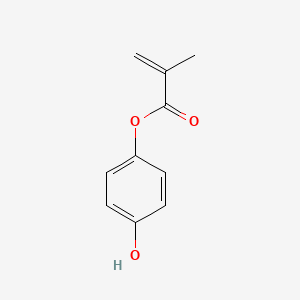

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester (IUPAC name) is a methacrylic acid derivative esterified with a 4-hydroxyphenyl group. This compound belongs to the class of acrylic esters, characterized by a reactive α,β-unsaturated carbonyl system and a phenolic hydroxyl group. The 4-hydroxyphenyl moiety may confer antioxidant or crosslinking properties, making it relevant in coatings, adhesives, and biomedical materials .

Eigenschaften

IUPAC Name |

(4-hydroxyphenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-6,11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMXUSNWBKGQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85680-63-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85680-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1067627 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31480-93-0 | |

| Record name | 4-Hydroxyphenyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31480-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031480930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxyphenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

4-Hydroxyphenyl methacrylate, also known as (4-hydroxyphenyl) 2-methylprop-2-enoate, p-Hydroxyphenyl methacrylate, or 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, is a compound that primarily targets the polymerization process in various applications . It acts as an inhibitor in radical polymerization monomers, such as acrylic monomers .

Mode of Action

The interaction of 4-hydroxyphenyl methacrylate with its targets involves the formation of peroxy radicals. Oxygen reacts with the primary (carbon) radicals produced by the initiator and forms these peroxy radicals . The monomer adds to the peroxy radicals at a much slower rate to form a random copolymer .

Biochemical Pathways

The biochemical pathways affected by 4-hydroxyphenyl methacrylate are primarily related to the polymerization process. The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides are presented .

Result of Action

The molecular and cellular effects of 4-hydroxyphenyl methacrylate’s action are primarily seen in the formation of polymers. The compound’s interaction with peroxy radicals leads to the formation of a random copolymer . This results in the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Action Environment

The action, efficacy, and stability of 4-hydroxyphenyl methacrylate are influenced by various environmental factors. These include the presence of oxygen, which is necessary for the formation of peroxy radicals , and the temperature and pressure conditions under which the polymerization process occurs.

Biochemische Analyse

Biochemical Properties

4-Hydroxyphenyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces. These interactions are crucial as they can influence the activity of these enzymes, which are involved in carbohydrate metabolism. The compound’s ability to form hydrogen bonds with amino acid residues in enzymes highlights its potential as a biochemical tool for enzyme inhibition studies.

Cellular Effects

The effects of 4-Hydroxyphenyl methacrylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, 4-Hydroxyphenyl methacrylate has been observed to impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, 4-Hydroxyphenyl methacrylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. For example, the compound’s interaction with α-amylase and α-glucosidase involves hydrogen bonding, which stabilizes the enzyme-inhibitor complex and prevents substrate binding. Additionally, 4-Hydroxyphenyl methacrylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Hydroxyphenyl methacrylate in laboratory settings are critical factors that influence its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to 4-Hydroxyphenyl methacrylate can lead to changes in cellular function, including alterations in cell proliferation and differentiation rates. These temporal effects are essential considerations for researchers using this compound in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Hydroxyphenyl methacrylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, 4-Hydroxyphenyl methacrylate can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to avoid potential toxicity.

Metabolic Pathways

4-Hydroxyphenyl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid. These metabolic transformations are crucial for the compound’s detoxification and elimination from the body. Additionally, 4-Hydroxyphenyl methacrylate can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of 4-Hydroxyphenyl methacrylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms. Once inside the cells, 4-Hydroxyphenyl methacrylate can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Hydroxyphenyl methacrylate is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects Post-translational modifications and targeting signals can direct 4-Hydroxyphenyl methacrylate to specific organelles, influencing its activity and function within cells

Biologische Aktivität

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, commonly known as 4-Hydroxyphenyl methacrylate, is a compound with significant biological activity attributed to its unique molecular structure. With a molecular formula of and a molecular weight of 178.18 g/mol, this compound is increasingly recognized for its potential applications in various fields including medicine and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

The biological activity of this compound primarily involves its role in polymerization processes. The compound interacts with oxygen to form peroxy radicals, which are crucial for initiating polymerization reactions. This mechanism is significant in the development of biocompatible materials and coatings used in medical devices.

Key Mechanisms:

- Formation of Peroxy Radicals : These radicals are generated during the polymerization process and play a vital role in the stability and efficacy of polymers formed from this compound.

- Enzyme Interaction : The compound has been shown to inhibit enzymes such as α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces, impacting metabolic pathways .

Antioxidant Activity

Research indicates that compounds similar to 2-Propenoic acid, such as ferulic acid derivatives, exhibit significant antioxidant properties due to their ability to donate hydrogen atoms to neutralize free radicals. This activity is essential for preventing oxidative stress in biological systems .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to 2-Propenoic acid. For instance, compounds synthesized from 4-hydroxyphenyl structures have demonstrated antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria .

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of phenolic compounds found that derivatives of 4-hydroxyphenyl methacrylate exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example:

- Enzyme Inhibition Studies : In vitro studies demonstrated that 4-hydroxyphenyl methacrylate inhibited α-amylase and α-glucosidase effectively, which could have implications for managing diabetes through the modulation of carbohydrate metabolism.

Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Polymerization and Material Science

HPMA is primarily utilized as a monomer in the production of polymers. Its ability to undergo free radical polymerization makes it suitable for creating various polymeric materials.

- Key Features :

- Polymer Formation : HPMA can be polymerized to form poly(4-hydroxyphenyl methacrylate) (PHPMA), which exhibits excellent mechanical properties and thermal stability.

- Nanocomposite Fibers : HPMA is used in the development of nanocomposite fiber membranes by combining it with carbon nanotubes, enhancing the mechanical and thermal properties of the resulting materials.

| Application Area | Description |

|---|---|

| Polymer Production | Used as a monomer for creating PHPMA |

| Nanocomposite Materials | Enhances properties when combined with nanomaterials |

Cosmetics and Personal Care Products

HPMA is incorporated into cosmetic formulations due to its antioxidant properties and ability to stabilize products.

- Key Uses :

- Antioxidant Agent : It helps in neutralizing free radicals, thus protecting skin from oxidative stress.

- Film-Forming Agent : HPMA acts as a film former in nail enhancements and other cosmetic applications.

| Cosmetic Use | Function |

|---|---|

| Nail Enhancements | Acts as a film-forming agent |

| Skin Care Products | Functions as an antioxidant |

Enzyme Inhibition

HPMA has demonstrated potential in biochemical research, particularly in inhibiting specific enzymes.

- Mechanism of Action :

- It interacts with enzymes such as α-amylase and α-glucosidase through hydrogen bonding, affecting carbohydrate metabolism.

| Enzyme Target | Effect |

|---|---|

| α-Amylase | Inhibition through binding interactions |

| α-Glucosidase | Modulation of activity via hydrogen bonding |

Case Study 1: Polymer Properties Enhancement

A study investigated the incorporation of HPMA into polymer matrices to enhance mechanical strength. The resulting polymers displayed improved tensile strength and thermal stability compared to those without HPMA. This enhancement is attributed to the formation of a cross-linked network facilitated by HPMA’s methacrylate group.

Case Study 2: Cosmetic Formulation Stability

Research conducted on cosmetic products containing HPMA showed that formulations remained stable over extended periods, with minimal degradation observed under various environmental conditions. The antioxidant properties of HPMA contributed significantly to this stability, making it a valuable ingredient in long-lasting cosmetic products.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and applications based on the evidence:

Research Findings and Industrial Relevance

- Polymer Chemistry: Methacrylic esters with hydroxyl groups (e.g., 4-hydroxycyclohexyl ester) are pivotal in synthesizing crosslinked polymers for dental composites and adhesives. The phenolic hydroxyl group in the target compound could facilitate photo-curing processes .

- Regulatory Considerations : Benzotriazole-containing esters () are subject to SNURs, emphasizing the need for environmental and health impact assessments during industrial use .

Vorbereitungsmethoden

Multi-Stage Esterification with Distillable Acid Catalyst

One of the primary methods for preparing 2-(4-hydroxyphenyl) 2-methylpropenoic acid esters involves a multi-stage esterification process of the corresponding acid with an alcohol in the presence of a distillable acid catalyst, such as sulfuric acid. This method is notable for producing high-purity esters without requiring additional purification steps like distillation.

- Reaction Setup: The esterification is performed either continuously or batchwise at temperatures ranging from 20 to 150 °C, preferably 40 to 130 °C, and at pressures from 0.05 to 5 bar, commonly atmospheric pressure.

- Catalyst: Sulfuric acid or other distillable acids act as catalysts.

- Process: The acid and alcohol mixture undergoes esterification with removal of volatile components (mainly alcohol) under vacuum at 30 to 100 °C.

- Multi-Stage Reaction: The process involves multiple esterification stages. The first stage uses a stoichiometric amount of alcohol and acid; subsequent stages add fresh alcohol with reduced acid amounts to drive the reaction to completion.

- Product Purity: The resulting ester has a purity greater than 99%, water content ≤ 0.1%, halide content ≤ 100 ppm, and minimal oligomeric impurities (≤ 0.1%).

- Advantages: This method avoids additional purification, reduces cleaning losses, and achieves high yields (typically 72–96%).

Process Summary Table:

| Parameter | Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 20–150 °C (preferably 40–130 °C) | Optimal 50–120 °C |

| Pressure | 0.05–5 bar (preferably 0.5–2 bar) | Usually atmospheric pressure |

| Catalyst | Sulfuric acid or distillable acid | Acts as esterification catalyst |

| Vacuum Distillation Temp. | 30–100 °C (preferably 50–90 °C) | Removes alcohol and volatile impurities |

| Purity of Final Product | > 99% | High purity without further purification |

| Water Content | ≤ 0.1% | Low moisture content |

| Halide Content | ≤ 100 ppm | Minimal residual halides |

| Organic Halogen Content | ≤ 50 ppm | Low contamination |

| Oligomer Content | ≤ 0.1% | Minimal oligomeric impurities |

This method is detailed in patent EP0761640A1, which emphasizes the multi-stage esterification with distillable acid catalysts to obtain high-purity 2-(4-hydroxyphenyl) propionic acid esters efficiently.

Reduction of Ester Precursors Using Borohydride/Metal Salt Systems

Another related approach involves the preparation of intermediates structurally similar to 2-propenoic acid esters, such as 2-(4-ethoxyphenyl)-2-methylpropanol, which can be further converted to the target ester. This method uses a borohydride/metal salt mixed system as a reducing agent to convert esters to the corresponding alcohols.

- Reducing Agents: Potassium borohydride or sodium borohydride combined with metal salts like aluminum trichloride, lithium halide, zinc chloride, or calcium chloride.

- Solvents: Alcohol solvents (methanol, ethanol) or mixed solvents including ethers such as tetrahydrofuran, dioxane, diethyl ether.

- Reaction Conditions: Temperature range of 30–85 °C, typically 60–70 °C is preferred.

- Molar Ratios: Borohydride to metal salt to substrate ratios around 2.0:1.2:1 or 3:1:1 with hydrochloric acid for quenching.

- Yield and Purity: The process yields about 80–90% product with purity around 98%.

- Advantages: Milder reaction conditions, high yield, simple operation, cost-effective, and environmentally friendly, suitable for industrial scale.

- Dissolve 1 mole of ester in 300–600 mL of alcohol or mixed solvent.

- Heat the solution to 60–70 °C.

- Add borohydride and metal salt in specified molar ratios.

- Stir for several hours (e.g., 8 hours).

- Quench with hydrochloric acid to neutral pH.

- Extract with organic solvents (ethyl acetate, methylene chloride).

- Dry and concentrate to obtain the alcohol product.

This method is described in patent WO2015035541A1 and is primarily used for preparing intermediates like 2-(4-ethoxyphenyl)-2-methylpropanol, which can be further esterified to produce the target compound.

Comparative Analysis of Preparation Methods

| Feature | Multi-Stage Esterification (EP0761640A1) | Borohydride/Metal Salt Reduction (WO2015035541A1) |

|---|---|---|

| Target Product | 2-(4-Hydroxyphenyl) 2-methylpropenoic acid ester | 2-(4-Ethoxyphenyl)-2-methylpropanol (intermediate alcohol) |

| Reaction Type | Acid-catalyzed esterification | Reduction of ester to alcohol |

| Catalyst | Sulfuric acid or distillable acid | Borohydride + metal salt |

| Temperature Range | 20–150 °C (preferably 40–130 °C) | 30–85 °C (preferably 60–70 °C) |

| Pressure | Atmospheric or reduced pressure | Atmospheric |

| Purity of Product | >99% | ~98% |

| Yield | 72–96% | 80–90% |

| Industrial Suitability | High, due to no need for further purification | High, mild conditions and cost-effective |

| Environmental Considerations | Removal of acid catalyst by vacuum distillation | Environmentally friendly reducing agents |

Research Findings and Notes

- The multi-stage esterification method allows for the production of high-purity esters without additional purification, which is a significant advantage in industrial synthesis.

- Sulfuric acid as a catalyst is effective but requires removal by vacuum distillation to avoid contamination.

- The borohydride/metal salt reduction method enhances the reducing power of sodium or potassium borohydride, enabling reduction of esters to alcohols under mild conditions.

- The reduction method is particularly useful for synthesizing intermediates for related compounds, which can be further transformed into esters like this compound.

- Both methods emphasize operational simplicity, cost-effectiveness, and environmental considerations suitable for scale-up.

Q & A

Q. What are the recommended synthetic routes for 2-propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this ester typically involves esterification between 2-methylpropenoic acid (methacrylic acid) and 4-hydroxyphenol derivatives. Key steps include:

- Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated approaches can optimize ester bond formation. Enzymatic methods may reduce side reactions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of phenolic substrates, while inert atmospheres prevent oxidation of the hydroxyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) isolates the product. Monitor purity via TLC or HPLC .

Yield Optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 acid-to-phenol) are critical. Excess phenol minimizes dimerization of methacrylic acid.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and 3400–3600 cm⁻¹ (hydroxyl group, if unreacted) .

- Mass Spectrometry (MS) : Exact mass (e.g., 178.1846 g/mol for related esters) validates molecular formula. Fragmentation patterns distinguish ester bonds from other functionalities .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., boiling point, logP) be resolved?

Methodological Answer: Discrepancies often arise from computational predictions versus experimental data. For example:

- Predicted vs. Experimental Boiling Points : Computational tools (e.g., EPI Suite) may estimate 405°C for analogs, but experimental values vary due to decomposition at high temperatures. Use reduced-pressure distillation and thermogravimetric analysis (TGA) to validate .

- logP (Partition Coefficient) : Compare calculated values (e.g., XlogP3 = 2.8) with HPLC-derived retention times using octanol/water partitioning systems .

Q. Validation Protocol :

Sample Purity : Ensure >98% purity via HPLC.

Standardized Methods : Follow OECD guidelines for logP determination.

Cross-Validation : Use multiple software (e.g., ChemAxon, ACD/Labs) and experimental replicates .

Q. What experimental strategies assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Incompatibility Testing : Screen for reactions with common lab solvents (e.g., DMSO, acetone) using FTIR or NMR .

Q. Degradation Pathways :

Q. How can computational modeling predict reactivity in polymerization or copolymerization reactions?

Methodological Answer:

- Quantum Mechanics (QM) : Use DFT (e.g., B3LYP/6-31G*) to calculate activation energies for radical polymerization. Methacrylate’s electron-deficient double bond favors propagation .

- Molecular Dynamics (MD) : Simulate copolymerization with styrene or acrylates; assess reactivity ratios (e.g., Mayo-Lewis model) to predict monomer incorporation .

- Kinetic Modeling : Apply the Terminal Model to optimize initiator (e.g., AIBN) concentrations and temperature profiles .

Q. Experimental Validation :

- GPC : Monitor molecular weight distributions.

- DSC : Measure glass transition temperatures (Tg) to correlate with computational predictions .

Key Considerations for Researchers

- Safety Protocols : Use NIOSH-approved respirators (OV/AG/P99) and chemical-resistant gloves during synthesis .

- Data Reproducibility : Cross-reference NIST spectral databases and EPA DSSTox for toxicity profiles .

- Regulatory Compliance : For novel applications, consult OSHA 29 CFR 1910 for significant new use rules (SNURs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.